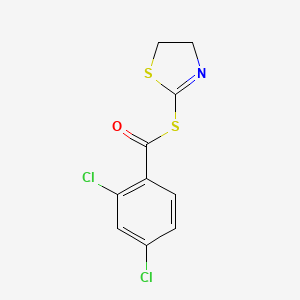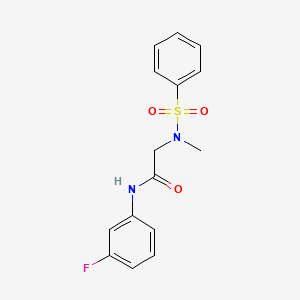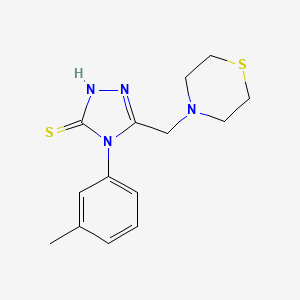![molecular formula C16H24N2O3 B5859682 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B5859682.png)
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is an organic compound that features both an ethylphenoxy group and a morpholine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide typically involves the reaction of 4-ethylphenol with chloroacetyl chloride to form 2-(4-ethylphenoxy)acetyl chloride. This intermediate is then reacted with 2-(morpholin-4-yl)ethylamine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane and bases like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: 2-(4-carboxyphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide.
Reduction: 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]ethylamine.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
科学研究应用
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the modulation of certain biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
作用机制
The mechanism of action of 2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide involves its interaction with specific molecular targets. The morpholine moiety can interact with various enzymes and receptors, potentially modulating their activity. The phenoxy group may also play a role in binding to specific sites on proteins or other biomolecules, influencing their function.
相似化合物的比较
Similar Compounds
- 2-(4-methylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(4-chlorophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
- 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide
Uniqueness
2-(4-ethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide is unique due to the presence of the ethyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct biological effects compared to its analogs.
属性
IUPAC Name |
2-(4-ethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-2-14-3-5-15(6-4-14)21-13-16(19)17-7-8-18-9-11-20-12-10-18/h3-6H,2,7-13H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBIRIRAOHTLSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(trifluoromethyl)phenyl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B5859610.png)
![Ethyl 1-[(4-methylphenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B5859623.png)
![2-(3-CHLOROPHENYL)-1H,2H,3H-BENZO[F]ISOINDOLE-1,3-DIONE](/img/structure/B5859624.png)
![N-[(4-methoxyphenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5859628.png)

![N-(2-ethylphenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5859642.png)
![(2E)-3-(furan-2-yl)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B5859649.png)

![N-[2-(1H-indol-3-yl)ethyl]-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B5859663.png)

![N-[2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5859694.png)


